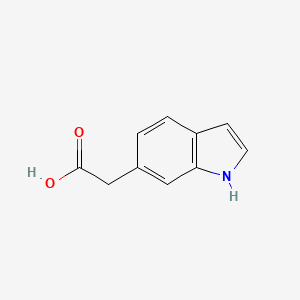

2-(1H-Indol-6-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCZJVRWYZLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564979 | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-58-2 | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Landscape of 2-(1H-Indol-6-yl)acetic Acid: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data on the biological properties of 2-(1H-Indol-6-yl)acetic acid. This guide provides a comprehensive overview of the well-characterized biological activities of its potent isomer, Indole-3-acetic acid (IAA), to serve as a foundational reference for researchers, scientists, and drug development professionals. The methodologies and signaling pathways described herein are representative of those used to evaluate the indole acetic acid scaffold.

Executive Summary

Indole acetic acids are a class of heterocyclic compounds that play crucial roles in both plant and animal physiology. While Indole-3-acetic acid (IAA) is the most extensively studied natural auxin in plants, the biological significance of other isomers, including this compound, remains largely unexplored. This document elucidates the known biological properties of the indole acetic acid core, with a primary focus on IAA, to provide a predictive framework for understanding the potential activities of its 6-yl isomer. This guide covers its role in plant growth, potential therapeutic applications in human health, and detailed experimental protocols for its biological evaluation.

Introduction to the Indole Acetic Acid Scaffold

The indole ring is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The acetic acid substituent imparts specific physicochemical properties that can influence biological activity. Indole-3-acetic acid is a key signaling molecule in plants, regulating cell division, elongation, and differentiation.[1] In mammals, IAA is a product of tryptophan metabolism by both endogenous and gut microbial pathways.[1] Emerging research suggests its involvement in various physiological processes, including immune response and neuromodulation.

Potential Biological Activities

Based on the extensive research on Indole-3-acetic acid, the following biological activities can be postulated for the indole acetic acid scaffold.

Plant Growth Regulation

As an auxin, IAA is integral to nearly every aspect of plant growth and development. It exerts its effects by binding to specific receptor proteins, leading to downstream changes in gene expression that control cell elongation, root formation, and fruit development.[1]

Antioxidant and Anti-inflammatory Properties

In the absence of peroxidases, IAA has demonstrated significant antioxidant properties.[2] Studies in animal models have shown that administration of IAA can lead to a decrease in lipid peroxidation and the activity of certain antioxidant enzymes like catalase and glutathione peroxidase.[2] The anti-inflammatory effects of indole-3-acetic acid are thought to be mediated in part through the modulation of the NF-κB signaling pathway.

Anticancer Potential

Derivatives of indole-3-acetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation.

Neurological Effects

IAA has been shown to exert anti-depressive and anxiolytic effects in animal models of chronic stress. These effects may be associated with the modulation of the gut microbiota and the serotonergic system.

Quantitative Data Summary

| Compound | Biological Activity | Assay System | Quantitative Data |

| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Avena sativa coleoptile elongation | Stimulation observed at 10⁻⁴ to 10⁻⁷ M[3][4] |

| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Soybean cotyledon tissue culture | Stimulation observed at 10⁻⁴ to 10⁻⁷ M[3][4] |

| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Catalase activity by 19-30% at 18-40 mg/kg[2] |

| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Glutathione peroxidase by 25-34% at 18-40 mg/kg[2] |

| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Lipid peroxidation by 24-30% at 1-40 mg/kg[2] |

Signaling Pathways

Auxin Signaling Pathway in Plants

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. The presence of auxin promotes the formation of a co-receptor complex consisting of TIR1/AFB and an Aux/IAA protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates the ARF, allowing it to regulate the transcription of auxin-responsive genes.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of 2-(1H-Indol-6-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2-(1H-Indol-6-yl)acetic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related indole compounds, including other indole acetic acid isomers and derivatives. The proposed pathways and activities outlined herein are intended to serve as a foundation for future research and are not yet experimentally validated for this specific molecule.

Executive Summary

This compound is a member of the indole acetic acid family, a class of compounds that includes the prominent plant hormone indole-3-acetic acid (IAA). While the biological role of the 6-substituted isomer is not well-defined, the indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This technical guide synthesizes information from related indole derivatives to propose potential mechanisms of action for this compound, focusing on its potential as an anti-inflammatory agent, an anti-cancer therapeutic, and a modulator of key enzymatic pathways. Detailed experimental protocols for investigating these hypotheses are provided, alongside visual representations of the implicated signaling pathways.

Inferred Mechanisms of Action from Structurally Related Compounds

The biological activity of indole derivatives is highly dependent on the substitution pattern on the indole ring.[1][2] The positioning of the acetic acid moiety at the 6-position, as opposed to the more common 3-position, suggests a distinct pharmacological profile. Based on extensive research into related indole compounds, we can hypothesize several potential mechanisms of action for this compound.

Anti-Inflammatory Activity via CRTH2 Antagonism

A significant number of indole acetic acid derivatives have been identified as potent and selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[3][4] PGD2 is a key mediator in allergic and inflammatory responses.[3] Antagonism of CRTH2 by indole acetic acid derivatives has been shown to be a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and atopic dermatitis.[3][4]

Hypothesized Signaling Pathway:

Caption: Hypothesized CRTH2 Antagonism Pathway.

Anticancer Activity

The indole scaffold is a core component of numerous anticancer agents.[5] Derivatives of indole-3-acetic acid have demonstrated cytotoxic effects against various cancer cell lines.[5] Furthermore, a study on N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs, which share the 6-substituted indole framework, identified them as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[6] This suggests a potential bioenergetic mechanism of action.

Hypothesized Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for Evaluating Anticancer Potential.

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[7][8] Overexpression of IDO1 is a mechanism by which tumors evade the immune system.[7] Many indole derivatives are known to be inhibitors of IDO1, making it a significant target in cancer immunotherapy.[7][9] Given its indole structure, this compound warrants investigation as a potential IDO1 inhibitor.

Hypothesized IDO1 Inhibition Pathway:

Caption: Hypothesized IDO1 Inhibition Mechanism.

Quantitative Data from Related Compounds

Table 1: CRTH2 Antagonist Activity of Indole Acetic Acid Derivatives

| Compound | CRTH2 Binding IC50 (nM) | Reference |

|---|---|---|

| Indole-3-acetic acid derivative 1 | 10 | [3] |

| Indole-3-acetic acid derivative 2 | 25 | [3] |

| Diazine indole acetic acid 32 | 5.6 |[10] |

Table 2: IDO1 Inhibitory Activity of Indole Derivatives

| Compound | IDO1 Ki (µM) | IDO1 EC50 (µM) | Reference |

|---|---|---|---|

| Methyl-thiohydantoin-tryptophan | 11.6 | 12.85 | [7] |

| Brassinin | 97.7 | - |[9] |

Table 3: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cells

| Compound | Cell Line | IC50 (µM) after 2h exposure | Reference |

|---|---|---|---|

| Analog 1 | PANC-1 | <5 | [6] |

| Analog 2 | MIA PaCa-2 | <5 | [6] |

| Ester Analog 3 | PANC-1 | <5 |[6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound, adapted from studies on related compounds.

CRTH2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human CRTH2 receptor.

Methodology (adapted from Armer et al., 2005):

-

Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor.

-

Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology (adapted from BenchChem protocols):

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

IDO1 Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the enzymatic activity of IDO1.

Methodology (adapted from literature on IDO1 inhibitors):

-

Enzyme and Reagents: Use recombinant human IDO1 enzyme. The assay buffer should contain L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, varying concentrations of this compound, and the IDO1 enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding trichloroacetic acid. Heat the mixture to convert N-formylkynurenine to kynurenine. Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm).

-

Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to a range of biologically active indole derivatives provides a strong foundation for targeted investigation. The hypothesized roles as a CRTH2 antagonist, an anticancer agent targeting mitochondrial metabolism, and an IDO1 inhibitor represent promising avenues for future research. The experimental protocols outlined in this guide offer a systematic approach to validating these potential mechanisms. Further studies, including comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy models, will be crucial in uncovering the therapeutic potential of this intriguing indole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indol-6-yl)acetic acid is a member of the indole acetic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct primary research on this specific isomer is limited, the broader family of indole acetic acid derivatives has been extensively investigated for a range of therapeutic applications. This technical guide provides an in-depth overview of the core research applications of compounds structurally related to this compound, with a focus on their potential in oncology and inflammatory diseases. The information presented is collated from recent scientific literature and is intended to provide a foundational understanding for researchers and drug development professionals. This guide includes a summary of quantitative data for representative indole acetic acid derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant synthetic and signaling pathways.

Introduction

The indole nucleus is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of indole acetic acid, structurally analogous to the endogenous plant hormone auxin (indole-3-acetic acid), have emerged as promising candidates in drug discovery. The position of the acetic acid moiety on the indole ring, along with other substitutions, significantly influences the pharmacological profile of these compounds. While much of the research has focused on indole-3-acetic acid and its derivatives, the exploration of other isomers, such as this compound, offers opportunities for novel therapeutic agents. This guide will explore the primary research applications of the indole acetic acid scaffold, drawing parallels to the potential applications of the 6-yl isomer.

Primary Research Applications

The two major areas of primary research for indole acetic acid derivatives are oncology and the treatment of inflammatory diseases.

Anticancer Activity

Derivatives of indole-3-acetic acid have demonstrated cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[1][2] The substitution pattern on the indole ring is a critical determinant of the anticancer mechanism. For instance, a shift in the position of a methoxy group on the indole ring of certain derivatives has been shown to switch the mode of cell death from methuosis induction to microtubule disruption.[3]

Anti-inflammatory Activity

A significant body of research has focused on indole acetic acid derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[4][5][6][7][8] The CRTH2 receptor is activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[4] By blocking this interaction, CRTH2 antagonists can inhibit the pro-inflammatory effects of PGD2, making them promising therapeutic agents for allergic rhinitis, asthma, and atopic dermatitis.[8]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activity of representative indole acetic acid derivatives to provide a comparative context.

Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted indole derivative | A549 (Lung Carcinoma) | 0.12 | [9] |

| Methoxy-substituted indole derivative | K562 (Leukemia) | 0.01 | [9] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast Cancer) | Sub-micromolar | |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast Cancer) | Sub-micromolar | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Carcinoma) | 14.4 µg/mL | [10] |

Table 2: CRTH2 Receptor Antagonist Activity of Indole Acetic Acid Derivatives

| Compound/Derivative | Assay | Potency (IC50/Ki) | Reference |

| Indole-1-sulfonyl-3-acetic acids | CRTH2 Binding | 71 nM (Ki) | [8] |

| 7-azaindole-3-acetic acid derivative | Eosinophil Shape Change | Good functional potency | [5] |

| Isoquinolinone indole acetic acid (CRA-680) | In vivo allergic lung inflammation | Efficacious at 40 mg/kg | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of indole acetic acid derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[11]

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of a compound on the cell cycle distribution of cancer cells.[11]

-

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (with RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[11]

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[11]

-

Synthesis of Indole Acetic Acid Sulfonate Derivatives

This protocol describes a general method for the synthesis of indole acetic acid sulfonate derivatives, which have shown activity as ectonucleotidase inhibitors.[12]

-

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide

-

Combine 2-indole acetic acid, 2-aminophenol, 4-(dimethylamino)pyridine (DMAP), and carbonyldiimidazole (CDI).

-

Stir the reaction mixture at 80°C for 24 hours.[12]

-

-

Step 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives

-

React the product from Step 1 with different benzene sulfonyl chloride derivatives in the presence of triethylamine (TEA) in acetonitrile.

-

Stir the reaction mixture at 40°C.

-

Quench the reaction with water and extract with ethyl acetate to obtain the final product.[12]

-

Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the research of indole acetic acid derivatives.

Caption: General synthetic workflow for indole acetic acid derivatives.

Caption: Conceptual anticancer signaling of indole derivatives.

Caption: Experimental workflow for cytotoxicity screening.

Conclusion

While this compound remains a relatively understudied molecule, the extensive research on the broader class of indole acetic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and anti-inflammatory activities of related compounds highlight promising avenues for future research. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating studies into the specific biological profile of this compound and its derivatives. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this and other indole acetic acid isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

An In-depth Technical Guide to 2-(1H-indol-6-yl)acetic acid (CAS 39689-58-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-indol-6-yl)acetic acid (CAS 39689-58-2) is an indole derivative with potential applications in several areas of biomedical research. As a structural analog of the plant hormone auxin, it and its derivatives are being explored for their roles as inhibitors of the METTL3 enzyme, as potential leukotriene antagonists, and for their implications in age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing on available data for the compound and its structural analogs. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 39689-58-2 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1H-Indole-6-acetic acid | [4] |

| Appearance | White to light solid | [5][6] |

| Boiling Point | 415.03 °C at 760 mmHg | [7][8] |

| Density | 1.354 g/cm³ | [7][8] |

| Flash Point | 204.8 °C | [7] |

| SMILES | O=C(O)CC1=CC2=C(C=C1)NC=C2 | [9] |

| InChI Key | SWFCZJVRWYZLPW-UHFFFAOYSA-N | [10] |

| Storage Temperature | 2-8°C, under inert gas | [7] |

Synthesis

The primary method for the synthesis of indole derivatives, including this compound, is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned via the Fischer indole synthesis starting from 4-hydrazinophenylacetic acid and a suitable carbonyl compound, or a multi-step sequence starting from a protected indole. A plausible synthetic workflow is outlined below.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

The following is a generalized protocol adapted from the synthesis of structurally related indole acetic acids. Optimization of reaction conditions, including catalyst, solvent, and temperature, is likely necessary for this specific target molecule.

Materials:

-

4-Hydrazinophenylacetic acid hydrochloride

-

Glyoxylic acid

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: A mixture of 4-hydrazinophenylacetic acid hydrochloride and glyoxylic acid is heated in ethanol. The reaction is monitored by Thin Layer Chromatography (TLC) for the formation of the hydrazone intermediate.

-

Cyclization: Under an inert atmosphere, an acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or PPA) is added to the reaction mixture. The mixture is then heated to reflux for several hours, with the progress of the cyclization monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The acidic solution is carefully neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Biological Activities and Uses

While specific biological data for this compound is limited in publicly available literature, its structural features and its mention in patent literature suggest several potential areas of application.

METTL3 Inhibition

N6-methyladenosine (m⁶A) is a prevalent mRNA modification catalyzed by the METTL3-METTL14 methyltransferase complex. Dysregulation of METTL3 has been implicated in various cancers. Indole-based structures have been investigated as inhibitors of METTL3. Inhibition of METTL3 can lead to reduced m⁶A levels on target mRNAs, affecting their stability and translation, thereby impacting cancer cell proliferation, differentiation, and apoptosis.

Proposed Signaling Pathway:

Leukotriene Antagonism

Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic rhinitis. They exert their effects by binding to specific receptors, such as the cysteinyl leukotriene (CysLT) receptors. Compounds that act as leukotriene receptor antagonists can block these effects. Certain indole derivatives have been explored for their potential as leukotriene antagonists.

Proposed Signaling Pathway:

Age-Related Macular Degeneration (AMD)

Wet AMD is characterized by abnormal blood vessel growth (angiogenesis) in the macula, leading to vision loss. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. Some indole derivatives have been investigated for their potential to modulate pathways involved in angiogenesis, suggesting a possible therapeutic avenue for neovascular diseases like wet AMD.

Proposed Signaling Pathway:

Proposed Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro METTL3 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the inhibition of METTL3-mediated m⁶A methylation of an RNA substrate.

Materials:

-

Recombinant human METTL3/METTL14 complex

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated RNA substrate containing a methylation site

-

Europium-labeled anti-m⁶A antibody

-

Streptavidin-XL665

-

Assay buffer

-

384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, METTL3/METTL14 enzyme complex, and the test compound or vehicle control.

-

Initiate the reaction by adding a mixture of the RNA substrate and SAM.

-

Incubate the plate at room temperature to allow the methylation reaction to proceed.

-

Stop the reaction and add the detection reagents (Europium-labeled anti-m⁶A antibody and Streptavidin-XL665).

-

Incubate to allow for binding.

-

Read the plate on an HTRF-compatible reader and calculate the IC₅₀ value.

In Vitro Leukotriene Receptor Binding Assay

This assay determines the ability of the compound to displace a radiolabeled ligand from the CysLT1 receptor.

Materials:

-

Cell membranes expressing the human CysLT1 receptor

-

Radiolabeled leukotriene D₄ ([³H]LTD₄)

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membranes, [³H]LTD₄, and the test compound or vehicle.

-

Incubate to allow for binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]LTD₄ binding and determine the IC₅₀ value.

In Vitro Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay assesses the effect of the compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell growth medium

-

This compound

-

VEGF (as a positive control for angiogenesis induction)

-

Calcein AM (for cell visualization)

-

96-well plates

-

Fluorescence microscope

Procedure:

-

Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.

-

Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound. Include a vehicle control and a positive control with VEGF.

-

Incubate the plate for several hours to allow for tube formation.

-

Stain the cells with Calcein AM.

-

Visualize and capture images of the tube networks using a fluorescence microscope.

-

Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Conclusion

This compound is a molecule with significant potential for further investigation in drug discovery and development. Its structural similarity to known bioactive indole derivatives suggests its possible roles as a METTL3 inhibitor, a leukotriene antagonist, and a modulator of angiogenesis. The information and proposed experimental frameworks provided in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this compound. Further studies are warranted to generate specific quantitative biological data and to validate its efficacy in relevant in vitro and in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. n-genetics.com [n-genetics.com]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Modulation of leukotriene pathway - potential targets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 2-(1H-Indol-6-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential therapeutic targets for 2-(1H-Indol-6-yl)acetic acid based on available scientific literature. Direct experimental evidence for the biological activity and specific molecular targets of this compound is limited. The information presented herein is intended for research and development purposes and should not be interpreted as a definitive guide to clinical use.

Introduction

This compound, a structural isomer of the well-characterized plant hormone indole-3-acetic acid (IAA), belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. While research on this compound is not as extensive as for its 3-substituted counterpart, its structural similarity to other biologically active indoles suggests potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. This technical guide explores the hypothesized therapeutic targets of this compound, drawing inferences from related compounds and providing detailed experimental protocols to facilitate further investigation.

Hypothesized Therapeutic Targets

Based on the known biological activities of structurally related indoleacetic acid derivatives, the following are proposed as potential therapeutic targets for this compound:

-

Methyltransferase-like 3 (METTL3): Patent literature suggests that compounds with a scaffold inclusive of the indole-6-acetic acid moiety may act as inhibitors of METTL3, an N6-adenosine-methyltransferase. METTL3 is a key component of the mRNA m6A methyltransferase complex and is implicated in the regulation of gene expression. Its dysregulation has been linked to various cancers, making it a compelling target for anticancer drug development.

-

Cyclooxygenase (COX) Enzymes: Indoleacetic acid derivatives are known to possess anti-inflammatory properties, often mediated through the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a particularly attractive strategy for anti-inflammatory therapies due to its inducible expression at sites of inflammation.

-

Tubulin: The indole nucleus is a feature of several potent anticancer agents that target tubulin, a key protein involved in microtubule dynamics and cell division. By interfering with tubulin polymerization, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Indole derivatives have demonstrated neuroprotective and antioxidant effects, which are often attributed to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Data Presentation

Currently, there is a paucity of publicly available quantitative data (e.g., IC50, EC50, Ki) specifically for this compound against its potential therapeutic targets. The table below is structured to accommodate future experimental findings.

| Target | Assay Type | Test System | IC50 / EC50 / Ki | Reference |

| METTL3 | Enzyme Inhibition | Recombinant Human METTL3 | Data not available | |

| COX-1 | Enzyme Inhibition | Ovine or Human COX-1 | Data not available | |

| COX-2 | Enzyme Inhibition | Ovine or Human COX-2 | Data not available | |

| Tubulin | Polymerization Assay | Purified Bovine Tubulin | Data not available | |

| Nrf2 Activation | Reporter Gene Assay | ARE-luciferase in HepG2 cells | Data not available | |

| Cancer Cell Line A | Cell Viability (MTT) | e.g., HeLa | Data not available | |

| Cancer Cell Line B | Cell Viability (MTT) | e.g., MCF-7 | Data not available |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the activity of this compound against its hypothesized targets.

METTL3 Enzyme Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of this compound against the METTL3 enzyme.

Materials:

-

Recombinant human METTL3/METTL14 complex

-

RNA substrate (e.g., a single-stranded RNA oligonucleotide containing a consensus m6A modification site)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine (SAH) detection kit (e.g., luminescence-based)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., sinefungin)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound or control (DMSO for negative control, positive control inhibitor) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the METTL3/METTL14 complex and the RNA substrate to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the methyltransferase reaction by adding 5 µL of SAM solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of SAH produced using a commercial detection kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

COX-1 and COX-2 Inhibition Assay (In Vitro)

Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (dissolved in DMSO)

-

Positive control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Colorimetric or fluorometric detection probe for prostaglandins

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted compound or control (DMSO for negative control, positive control inhibitors) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Stop the reaction and add the detection probe according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Cancer Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound or control medium (containing DMSO vehicle) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

Objective: To determine if this compound can activate the Nrf2 signaling pathway.

Materials:

-

HepG2 cells (or other suitable cell line)

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)

-

Lipofectamine or other transfection reagent

-

This compound (dissolved in DMSO)

-

Positive control (e.g., sulforaphane)

-

Dual-luciferase reporter assay system

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells into a 96-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or controls.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the investigation of this compound.

Caption: Hypothesized inhibition of METTL3 by this compound.

Caption: Potential inhibition of COX enzymes by this compound.

Caption: Postulated activation of the Nrf2 pathway by this compound.

Caption: A generalized workflow for investigating therapeutic targets.

Conclusion

While direct experimental data for this compound is currently scarce, its structural relationship to other bioactive indole compounds provides a strong rationale for investigating its potential as a therapeutic agent. The hypothesized targets—METTL3, COX enzymes, tubulin, and the Nrf2 pathway—represent promising avenues for research in oncology, inflammation, and neuroprotection. The experimental protocols and visualizations provided in this guide are intended to serve as a foundational resource for researchers to systematically evaluate the biological activities and mechanisms of action of this intriguing molecule. Further studies are warranted to elucidate its specific molecular interactions and to determine its potential for development into a novel therapeutic.

A Technical Guide to 2-(1H-Indol-6-yl)acetic acid as a Plant Growth Regulator: A Framework Based on Indole-3-Acetic Acid

Disclaimer: Direct research and quantitative data on 2-(1H-Indol-6-yl)acetic acid as a plant growth regulator are scarce in publicly available scientific literature. This guide provides an in-depth technical framework based on the extensive knowledge of its well-characterized isomer, Indole-3-acetic acid (IAA) , the most common and physiologically active natural auxin in plants. The principles, mechanisms, and experimental protocols detailed herein for IAA are expected to provide a strong predictive foundation for investigating the potential auxin-like activities of this compound.

Introduction to Indole Acetic Acids as Plant Growth Regulators

Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of plant growth and developmental processes.[1] As a member of the auxin class of hormones, IAA influences cellular division, elongation, and differentiation, thereby impacting everything from root formation to fruit development.[2] The biological activity of auxins is highly dependent on their molecular structure. While IAA is the most studied, other indole-based compounds, including its various isomers, are of significant interest to researchers for their potential as synthetic plant growth regulators. This guide will delve into the core technical aspects of IAA, providing a comprehensive resource for researchers investigating related compounds like this compound.

Mechanism of Action: The Canonical Auxin Signaling Pathway

The primary mechanism of auxin action involves a sophisticated signaling pathway that leads to the degradation of transcriptional repressors, thereby activating the expression of auxin-responsive genes.[3] This pathway is central to understanding how auxins exert their effects on plant physiology.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[3][4] This repression is often mediated by the recruitment of the co-repressor TOPLESS (TPL).[1] When auxin levels rise, auxin acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) paralogs, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5][6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1][4] The degradation of the Aux/IAA protein liberates the ARF, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and modulate their transcription.[3]

Quantitative Data on the Effects of Indole-3-Acetic Acid

The physiological effects of IAA are highly concentration-dependent. The following tables summarize quantitative data from various studies on the impact of IAA on different aspects of plant growth and development.

Table 1: Effect of IAA Concentration on Root and Shoot Growth

| Plant Species | IAA Concentration | Effect on Root Growth | Effect on Shoot Growth | Reference(s) |

| Agastache rugosa | 10-9 M | - | Optimal for fresh weight | [7] |

| Agastache rugosa | 10-7 M | Increased fresh weight | Increased fresh weight | [7] |

| Citrus limon (Lemon) | 2500 ppm | Increased rooting percentage (73.33%) | Increased shoot length (5.73 cm) | [8] |

| Tomato (Lycopersicon esculentum) | Not specified | Microbial inoculation producing IAA increased root number | No significant increase in shoot dry mass | [9] |

| Oil Palm (Elaeis guineensis) | Inoculation with IAA-producing bacteria | Increased root development | Increased new shoot formation | [10] |

Table 2: Effect of IAA on In Vitro Culture

| Plant Species | Explant Type | IAA Concentration | Effect | Reference(s) |

| Rhinacanthus nasutus | Cotyledon | 3.0 mg/L | Moderate somatic embryogenesis (36%) | [11] |

| Rhinacanthus nasutus | Leaf | 3.0 mg/L | Lower somatic embryogenesis (28%) | [11] |

| Coconut (Cocos nucifera) | Anther | 2.0 mg/L (with 2.0 mg/L 2,4-D) | Highest callus proliferation (20%) | [12] |

| Horseradish (Armoracia rusticana) | Leaf | 1 µM (with 2 µM kinetin) | Callus induction | [13] |

Table 3: Optimal IAA Concentrations for Adventitious Rooting of Cuttings

| Plant Species | IAA Concentration | Rooting Effect | Reference(s) |

| Citrus limon (Lemon) | 2500 ppm | Highest survival rate (90%) and rooting percentage | [8] |

| Terminalia arjuna | 2000 ppm | Over 75% rooting in cuttings | [14] |

| General | Varies | IBA is often more effective commercially, followed by IAA and NAA | [15] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess auxin activity. These protocols can be adapted for testing the effects of this compound.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.[16][17]

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes, filter paper

-

Agar powder

-

Test compound (e.g., this compound) and IAA standard

-

Glass holders for water culture

-

A dark room or light-proof box

-

Red light source (optional)

-

Millimeter ruler and protractor

Procedure:

-

Seed Germination: Germinate Avena seeds in complete darkness on moist filter paper for approximately two days. Optionally, expose seedlings to short periods of red light to inhibit mesocotyl elongation.[18]

-

Seedling Selection: Once the coleoptiles are 20-30 mm long and straight, select uniform seedlings for the experiment.

-

Decapitation: Under dim red light, decapitate the coleoptiles by removing the apical 1 mm.

-

Preparation of Agar Blocks: Prepare a 1.5-2% agar solution. While still molten, add the test compound at various concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L) and a control with no auxin. Pour into a thin layer and cut into small blocks (e.g., 2x2x1 mm).

-

Application of Agar Blocks: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.[17]

-

Incubation: Place the seedlings in a dark, humid environment for 90 minutes to 2 hours.

-

Measurement: Measure the angle of curvature of the coleoptile away from the side where the agar block was placed. The degree of curvature is proportional to the auxin concentration.[17] A standard curve can be generated using known concentrations of IAA.

Root Initiation Bioassay in Cuttings

This assay assesses the ability of a compound to promote the formation of adventitious roots in stem cuttings.

Materials:

-

Healthy, uniform plant cuttings (e.g., lemon, rose)

-

Test compound (e.g., this compound) and IAA standard dissolved in a suitable solvent (e.g., 50% ethanol)

-

Talcum powder (for powder formulations)

-

Potting medium (e.g., perlite, vermiculite, or a soil mix)

-

Polythene bags or pots

-

Misting system or humidity dome

Procedure:

-

Preparation of Cuttings: Take stem cuttings of uniform length and diameter from a healthy stock plant. Remove the lower leaves.

-

Treatment Application:

-

Quick Dip: Dip the basal end of the cuttings for a few seconds in a solution of the test compound at various concentrations (e.g., 500, 1000, 1500, 2000, 2500 ppm).[8]

-

Powder Formulation: Dip the basal end of the cuttings in a talcum powder mixture containing the test compound.

-

-

Planting: Plant the treated cuttings in the potting medium.

-

Incubation: Place the planted cuttings under high humidity conditions to prevent desiccation. A misting system or a humidity dome is ideal. Maintain optimal temperature and light conditions for the specific plant species.

-

Data Collection: After a set period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record the following parameters:

-

Rooting percentage (number of cuttings with roots / total number of cuttings * 100)

-

Number of roots per cutting

-

Length of the longest root

-

Root and shoot fresh and dry weight

-

Quantitative Analysis of Endogenous IAA by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying IAA levels in plant tissues.[19][20]

Materials:

-

Plant tissue (e.g., leaves, roots, seedlings)

-

Liquid nitrogen

-

Homogenizer

-

Extraction buffer (e.g., isopropanol with 0.2 M imidazole buffer, pH 7.0)

-

Internal standard (e.g., ¹³C₆-IAA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., diazomethane or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Collection and Homogenization: Harvest a known fresh weight of plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in the extraction buffer containing the internal standard.

-

Extraction: Centrifuge the homogenate and collect the supernatant. The extraction can be repeated to improve recovery.

-

Purification: Pass the extract through an SPE cartridge to remove interfering compounds. Elute the IAA fraction with a suitable solvent (e.g., methanol).

-

Derivatization: Evaporate the eluate to dryness and derivatize the IAA to make it volatile for GC analysis. Methylation with diazomethane is a common method.[21]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the components of the sample, and the MS detects and quantifies the derivatized IAA and the internal standard based on their specific mass-to-charge ratios.

-

Quantification: The amount of endogenous IAA is calculated by comparing the peak area of the endogenous IAA to that of the known amount of the internal standard.

Conclusion

References

- 1. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 2. Auxin response factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. AUXIN RESPONSE FACTOR Protein Accumulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijasr.org [ijasr.org]

- 13. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 17. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 18. biologydiscussion.com [biologydiscussion.com]

- 19. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Indole-6-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-6-acetic acid (I6AA) is a less common isomer of the principal plant auxin, indole-3-acetic acid (IAA). While the vast majority of research has concentrated on IAA and its central role in plant development and its potential in drug discovery, the history and biological significance of I6AA remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of indole-6-acetic acid, drawing from the limited but significant research conducted on this molecule. It aims to consolidate the available knowledge for researchers, scientists, and drug development professionals, highlighting its distinct properties and potential applications. This guide will detail historical synthetic methods, compare its biological activity to its more famous isomer, and explore its potential pharmacological relevance.

Introduction: The Obscure Isomer

The study of auxins, a class of plant hormones that regulate growth and development, has been dominated by indole-3-acetic acid (IAA) since its discovery.[1] IAA is recognized as the most prevalent and biologically active auxin in nature, featuring an indole ring connected to an acetic acid side chain.[1] However, the auxin family is structurally diverse, encompassing other endogenous compounds like indole-3-butyric acid (IBA), phenylacetic acid (PAA), and 4-chloroindole-3-acetic acid (4-Cl-IAA).[1] Within this family, the positional isomers of IAA, such as indole-6-acetic acid, represent an under-investigated area of research.

This guide focuses specifically on indole-6-acetic acid, aiming to bring to light its unique discovery, history, and biological characteristics. For researchers in plant biology and drug development, understanding the nuances of different auxin isomers can open new avenues for research, from developing novel plant growth regulators to designing targeted therapeutics.

Discovery and Historical Synthesis

The history of indole-6-acetic acid is not as clearly documented as that of its 3-isomer. While the Fischer indole synthesis, discovered in 1883, has been a cornerstone for the synthesis of many indole derivatives, specific early syntheses of I6AA are not widely reported in seminal reviews of auxin history.

One of the earliest documented methods for preparing various indoleacetic acids involved the reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C).[2] While this method was highlighted for the synthesis of IAA, it laid the groundwork for the synthesis of other isomers. A more specific and detailed protocol for the synthesis of several indoleacetic acid isomers, including what is likely a precursor to modern syntheses of I6AA, was described in a 1957 publication in the Canadian Journal of Chemistry. This involved a multi-step process starting from substituted anilines.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a generalized representation based on early methods for synthesizing substituted indoleacetic acids, adapted for the conceptual synthesis of indole-6-acetic acid.

Objective: To synthesize 2-carboxy-6-chloro-3-indoleacetic acid as a precursor to I6AA.

Materials:

-

p-Chloroaniline

-

Diethyl α-ketoglutarate

-

Polyphosphoric acid

-

Ethanol

-

Dry hydrogen chloride

-

Potassium hydroxide

-

Phosphoric acid

-

Diethylene glycol

-

Quinoline

-

Copper-bronze powder

Procedure:

-

Formation of the Phenylhydrazone: React p-chloroaniline with diethyl α-ketoglutarate to form the corresponding phenylhydrazone.

-

Fischer Indole Cyclization: The dried phenylhydrazone is subjected to cyclization in a medium of absolute ethanol containing polyphosphoric acid and saturated with dry hydrogen chloride. The solution is heated under reflux for 3 hours.[3]

-

Hydrolysis of the Diester: The resulting diester is hydrolyzed using potassium hydroxide in ethanol, followed by acidification with phosphoric acid to precipitate the diacid, 2-carboxy-6-chloro-3-indoleacetic acid.[3]

-

Decarboxylation: The diacid is then decarboxylated by heating in diethylene glycol with quinoline and copper-bronze powder to yield 6-chloro-3-indoleacetic acid.[3]

Workflow for a Historical Synthesis of a Substituted Indole-3-Acetic Acid

Biological Activity and Quantitative Data

The biological activity of indole-6-acetic acid as a plant growth regulator is generally considered to be lower than that of indole-3-acetic acid. However, quantitative comparative studies are limited. The positioning of the acetic acid side chain on the indole ring significantly influences the molecule's ability to interact with auxin receptors and signaling components.

While specific quantitative data for I6AA is scarce in publicly available literature, studies on various indole derivatives provide a comparative context. For instance, the auxin activities of different indoleacetylamino acid conjugates have been shown to vary significantly depending on the amino acid moiety.[4] Phenylacetic acid (PAA), another endogenous auxin, exhibits lower biological activity than IAA but is present in much higher concentrations in various plant tissues.[5]

The following table summarizes hypothetical comparative auxin activities based on the general understanding of structure-activity relationships in auxins. Direct experimental data for I6AA is needed for a definitive comparison.

| Compound | Relative Auxin Activity (Hypothetical) | Key Observations |

| Indole-3-acetic acid (IAA) | 100% | The most common and potent natural auxin.[1] |

| Indole-6-acetic acid (I6AA) | < 50% | Generally considered to have lower auxin activity. |

| Phenylacetic acid (PAA) | 5-10% | Lower activity than IAA but present in higher endogenous concentrations.[5] |

Signaling Pathways

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Auxin binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs by the 26S proteasome. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

It is presumed that I6AA, to the extent that it exhibits auxin activity, interacts with this same core signaling pathway. However, its reduced efficacy likely stems from a lower binding affinity for the TIR1/AFB co-receptors compared to IAA. The precise structural determinants for this differential binding have not been extensively studied for the 6-isomer.

Canonical Auxin Signaling Pathway

Potential in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[6] Indole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]

While research on the specific pharmacological properties of indole-6-acetic acid is limited, studies on related indole-6-carboxylic acid derivatives have shown promise. For instance, novel indole-6-carboxylic acid derivatives have been synthesized and evaluated as multi-target antiproliferative agents, demonstrating cytotoxicity against various cancer cell lines.[7] These studies suggest that the indole-6-substituted scaffold is a viable starting point for the design of new therapeutic agents.

The exploration of I6AA and its derivatives in drug discovery is an emerging field. Its unique substitution pattern may offer advantages in terms of selectivity and pharmacokinetic properties compared to the more extensively studied 3-substituted indoles.

Conclusion and Future Directions

Indole-6-acetic acid remains a relatively enigmatic member of the auxin family. Its history is intertwined with the broader story of indole chemistry and the discovery of plant growth regulators, yet specific details of its initial discovery and characterization are not well-defined. While it is generally accepted to have weaker auxin activity than indole-3-acetic acid, a comprehensive, quantitative understanding of its biological effects is lacking.

For researchers and scientists, there is a clear need for further investigation into the following areas:

-

Definitive Historical Synthesis: Uncovering and replicating the first successful synthesis of pure indole-6-acetic acid.

-

Comparative Biological Activity: Conducting detailed, quantitative bioassays to compare the auxin activity of I6AA with IAA and other isomers across various plant species and developmental processes.

-

Receptor Binding Studies: Investigating the binding affinity of I6AA for different TIR1/AFB auxin co-receptors to elucidate the molecular basis of its biological activity.

-

Pharmacological Screening: A systematic evaluation of the pharmacological properties of I6AA and its derivatives to explore their potential in drug development.

This technical guide serves as a foundational resource, summarizing the current state of knowledge on indole-6-acetic acid. It is hoped that by highlighting the existing gaps in our understanding, it will stimulate further research into this intriguing and potentially valuable molecule.

References

- 1. Isolation and Characterization of Indole Acetic Acid Producing Halophilic Bacteria from Salt Affected Soil of Rice–Shrimp Farming System in the Mekong Delta, Vietnam, Agriculture, Forestry and Fisheries, Science Publishing Group [sciencepublishinggroup.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemometric and Molecular Modeling Study of 1H-Indole-3-acetic Acid Derivatives with Auxin Activity [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Properties of 2-(1H-Indol-6-yl)acetic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleacetic acid (IAA) and its derivatives are a cornerstone of chemical and biological research, with applications ranging from plant biology to oncology. While the 3-substituted isomer is the most well-characterized phytohormone, auxin, its other positional isomers, such as 2-(1H-Indol-6-yl)acetic acid, represent a promising yet underexplored chemical space. This technical guide provides a comprehensive overview of the theoretical properties of this compound and its regioisomers (4-yl, 5-yl, and 7-yl). The document delves into their predicted physicochemical properties, computational analysis of their electronic structure, and detailed, generalized experimental protocols for their synthesis and characterization. Furthermore, it explores potential biological signaling pathways, drawing parallels with known indole-based bioactive molecules. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic and biological potential of these fascinating molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The acetic acid moiety attached to this heterocyclic system gives rise to a class of compounds with significant biological activity. The most prominent member, 2-(1H-indol-3-yl)acetic acid, is a crucial plant growth hormone. However, the positional isomerism of the acetic acid group on the indole ring can lead to substantial changes in the molecule's electronic distribution, conformation, and, consequently, its biological function. This guide focuses on the theoretical and practical aspects of the less-studied this compound and its isomers, providing a framework for their further investigation.

Theoretical Properties of 2-(1H-Indol-yl)acetic Acid Isomers

The electronic properties of the indole ring are not uniform, and the position of the acetic acid substituent is expected to significantly influence the molecule's reactivity, acidity, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound and its isomers. These values are estimated using computational models and provide a basis for comparison between the isomers.

| Property | 2-(1H-Indol-4-yl)acetic acid | 2-(1H-Indol-5-yl)acetic acid | This compound | 2-(1H-Indol-7-yl)acetic acid |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol | 175.19 g/mol | 175.19 g/mol | 175.19 g/mol |

| Predicted pKa | ~4.5 | ~4.6 | ~4.7 | ~4.4 |

| Predicted LogP | ~1.3 | ~1.4 | ~1.4 | ~1.3 |

| Predicted Boiling Point | ~410 °C | ~412 °C | ~415 °C | ~408 °C |

| Predicted Density | ~1.35 g/cm³ | ~1.35 g/cm³ | ~1.35 g/cm³ | ~1.36 g/cm³ |

Note: These values are estimations from computational models and may vary from experimental data.

Computational Methodology for Property Prediction

The theoretical data presented in this guide are derived from computational chemistry principles. A general workflow for such calculations is outlined below.

The three-dimensional structures of the indoleacetic acid isomers are optimized using DFT methods, for instance, with the B3LYP functional and a 6-31G(d) basis set.[3][4] This step is crucial to find the lowest energy conformation of the molecules.